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Compound of Interest

Compound Name: 3',5'-Difluoro-2'-nitroacetophenone

CAS No.: 1806304-32-4

Cat. No.: B1413056

Get Quote

An In-depth Technical Guide to the Synthesis and Application of 3',5'-Difluoro-2'-
nitroacetophenone

Abstract This technical guide provides a comprehensive analysis of 3',5'-Difluoro-2'-
nitroacetophenone (CAS 1806304-32-4), a highly specialized fluorinated building block used

in the development of kinase inhibitors, agrochemicals, and heterocyclic pharmaceutical

intermediates. We explore its structural electronic properties, validate synthesis pathways with

a focus on regioselectivity, and detail its reactivity profile in Nucleophilic Aromatic Substitution

(SNAr) and reductive cyclization.

Introduction
3',5'-Difluoro-2'-nitroacetophenone is a tri-substituted benzene derivative characterized by a

unique "push-pull" electronic environment. The presence of two fluorine atoms meta to each

other, combined with an ortho-nitro group and an acetyl moiety, creates a scaffold with high

electrophilicity. This molecule is a critical intermediate for synthesizing 4,6-difluoroindoles,

quinolines, and benzisoxazoles, which are pharmacophores frequently observed in oncology

and antiviral drug candidates.
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Key Identifiers:

IUPAC Name: 1-(3,5-difluoro-2-nitrophenyl)ethanone

CAS Number: 1806304-32-4

Molecular Formula: C₈H₅F₂NO₃

Molecular Weight: 201.13 g/mol

Structural Characterization & Electronic Properties
The reactivity of 3',5'-Difluoro-2'-nitroacetophenone is defined by the cooperative electronic

effects of its substituents.

Nitro Group (Position 2): A strong electron-withdrawing group (EWG) that activates the ring

for nucleophilic attack. It is located ortho to the C3-Fluorine and para to the C5-Fluorine.

Acetyl Group (Position 1): A moderate EWG that further deactivates the ring towards

electrophilic attack but provides a handle for condensation reactions (e.g., Claisen-Schmidt).

Fluorine Atoms (Positions 3 & 5): Highly electronegative atoms that create strong dipoles. In

this specific isomer, both fluorine atoms are activated for displacement by nucleophiles

(SNAr) due to their positioning relative to the nitro group.

Electronic Reactivity Map:

C3-Fluorine: Activated by ortho-Nitro and meta-Acetyl.

C5-Fluorine: Activated by para-Nitro and meta-Acetyl.

C1-Carbonyl: Susceptible to nucleophilic addition or reduction.

Synthesis Pathways
Synthesizing this specific isomer requires controlling the regiochemistry of electrophilic

aromatic substitution (EAS), as the directing effects of the acetyl and fluoro groups compete.
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Route A: Nitration of 3,5-Difluoroacetophenone (Direct
Route)
This is the most common industrial approach but suffers from regioselectivity challenges. The

acetyl group directs meta (to positions 3,5 - blocked), while the fluorine atoms direct ortho/para.

Substrate: 3,5-Difluoroacetophenone (CAS 123577-99-1).

Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

Mechanism: The nitronium ion (NO₂⁺) attacks the ring.[1]

Regioselectivity:

Position 2 (Target):Ortho to Acetyl, Ortho to F(3), Para to F(5). Sterically hindered by the

acetyl group.

Position 4 (Competitor):Para to Acetyl, Ortho to F(3), Ortho to F(5). Sterically hindered by

two fluorine atoms.

Outcome: Both isomers are formed. The 2-nitro isomer is often the minor product in

standard conditions but can be favored by using lower temperatures (-10°C) and specific

solvent systems (e.g., Acetic Anhydride) to modify the effective size of the electrophile.

Route B: Modular Synthesis from 3,5-Difluoro-2-
nitrobenzoic Acid (High Fidelity)
For research-grade purity where regiochemistry must be guaranteed, a stepwise construction is

preferred.

Precursor: 3,5-Difluoro-2-nitrobenzoic acid.

Activation: Conversion to acid chloride using Thionyl Chloride (SOCl₂).

Coupling: Reaction with a methyl organometallic reagent (e.g., Dimethylcadmium or a

Weinreb amide intermediate followed by Methyl Grignard) to install the acetyl group without

reducing the nitro group.
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Route A: Direct Nitration

Route B: Modular Construction

3,5-Difluoroacetophenone
(CAS 123577-99-1)

HNO3 / H2SO4
-10°C to 0°C 3',5'-Difluoro-2'-nitroacetophenone

(Target)

Minor/Major depending on cond.

3',5'-Difluoro-4'-nitroacetophenone
(Isomer)

3,5-Difluoro-2-nitrobenzoic Acid SOCl2
Reflux Acid Chloride HN(OMe)Me

Weinreb Amide
MeMgBr

THF, -78°C

Click to download full resolution via product page

Caption: Comparison of Direct Nitration vs. Modular Synthesis pathways. Route B offers higher

regiochemical certainty.

Experimental Protocol: Nitration Route
Objective: Synthesis of 3',5'-Difluoro-2'-nitroacetophenone via controlled nitration.

Materials:

3,5-Difluoroacetophenone (10.0 mmol)

Fuming Nitric Acid (98%, 12.0 mmol)

Concentrated Sulfuric Acid (H₂SO₄)

Dichloromethane (DCM)

Ice/Water bath[2][3]

Methodology:
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Preparation: In a 100 mL round-bottom flask, dissolve 3,5-difluoroacetophenone in

concentrated H₂SO₄ (20 mL). Cool the solution to -10°C using an ice/salt bath.

Addition: Dropwise add fuming HNO₃ (dissolved in a small amount of H₂SO₄) over 30

minutes. Maintain temperature below 0°C to minimize dinitration and oxidation of the acetyl

group.

Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).

Quenching: Pour the reaction mixture carefully onto 100g of crushed ice. A yellow precipitate

will form.[2]

Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Wash combined organics with

saturated NaHCO₃ (to remove acid) and brine.

Purification: Dry over MgSO₄ and concentrate. Purify the residue via silica gel column

chromatography. The 4-nitro isomer (less polar due to symmetry) typically elutes first; the 2-

nitro isomer (more polar due to dipole alignment) elutes second.

Reactivity & Applications in Drug Design
The core utility of 3',5'-Difluoro-2'-nitroacetophenone lies in its ability to undergo

Regioselective Nucleophilic Aromatic Substitution (SNAr).

SNAr Selectivity
Nucleophiles (amines, alkoxides) can displace one of the fluorine atoms.

C3-F: Activated by the ortho-nitro group. Displacement here is often faster due to the

inductive effect of the adjacent nitro group and potential H-bonding with the incoming

nucleophile (if amine).

C5-F: Activated by the para-nitro group.

This selectivity allows for the synthesis of non-symmetric heterocycles. For example, reacting

with a primary amine followed by nitro reduction and cyclization yields 7-amino-5-fluoroindoles

or quinolines.
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Reductive Cyclization (Indole Synthesis)
Reduction of the nitro group to an amine (using Fe/AcOH or H₂/Pd) in the presence of the

acetyl group allows for internal condensation.

Pathway: 2-Nitroacetophenone → 2-Aminoacetophenone → Condensation with aldehydes

(Friedländer synthesis) → Quinolines.

Pathway: Transformation to enamine → Cyclization → Indoles.

Nucleophilic Substitution (SNAr)

Reduction & Cyclization

3',5'-Difluoro-2'-nitroacetophenone

3-Amino-5-fluoro-2-nitroacetophenone
(Regioselective Displacement)

Primary Amine / Base

2-Amino-3,5-difluoroacetophenone

Fe / AcOH
or H2 / Pd-C

Difluoro-quinoline derivatives
(Friedländer Synthesis)

+ Ketone/Aldehyde

Click to download full resolution via product page

Caption: Divergent synthesis pathways: SNAr functionalization vs. Reductive Cyclization to

heterocycles.

Technical Data Summary
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Property Value Note

Appearance Yellow crystalline solid Nitro group chromophore

Melting Point ~45-50°C (Predicted) Isomer dependent

Solubility DCM, DMSO, Methanol Poor water solubility

Hazards
Skin Irritant (H315), Eye Irritant

(H319)
Handle in fume hood

Storage Inert atmosphere, 2-8°C Hygroscopic
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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